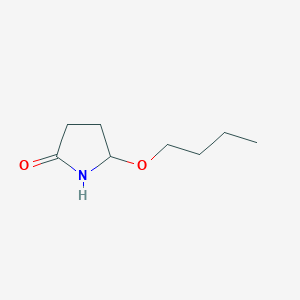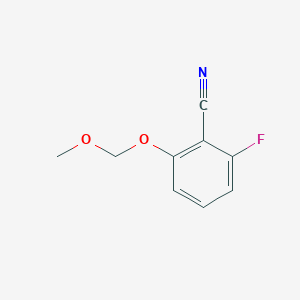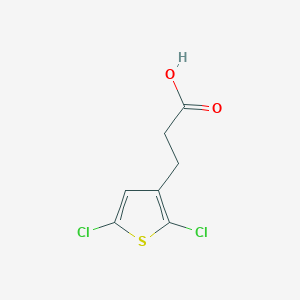
3-(2,5-Dichlorothiophen-3-yl)propanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dichlorothiophen-3-yl)propanoicacid is an organic compound that belongs to the class of thienylpropanoic acids It features a thiophene ring substituted with two chlorine atoms at positions 2 and 5, and a propanoic acid group attached to the 3-position of the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorothiophen-3-yl)propanoicacid can be achieved through several synthetic routes. One common method involves the cyclization of acid chlorides derived from γ-(2,5-dichloro-3-thienyl)butyric acid and δ-(2,5-dichloro-3-thienyl)valeric acid . The cyclization is typically carried out in the presence of aluminum chloride in chloroform. Another approach involves the reaction of 2,5-dichlorothiophene with propanoic acid derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,5-Dichlorothiophen-3-yl)propanoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2,5-Dichlorothiophen-3-yl)propanoicacid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2,5-Dichlorothiophen-3-yl)propanoicacid involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist to certain receptors, influencing various biochemical pathways. For example, it may interact with enzymes or receptors involved in oxidative stress or inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,5-Dichlorophenyl)propanoic acid
- 3-(2-Thienyl)propanoic acid
- 3-(2-Hydroxyethoxy)propanoic acid
Uniqueness
3-(2,5-Dichlorothiophen-3-yl)propanoicacid is unique due to the presence of both chlorine atoms and the thiophene ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C7H6Cl2O2S |
|---|---|
Molekulargewicht |
225.09 g/mol |
IUPAC-Name |
3-(2,5-dichlorothiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C7H6Cl2O2S/c8-5-3-4(7(9)12-5)1-2-6(10)11/h3H,1-2H2,(H,10,11) |
InChI-Schlüssel |
OUPPTFALQMOJHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1CCC(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


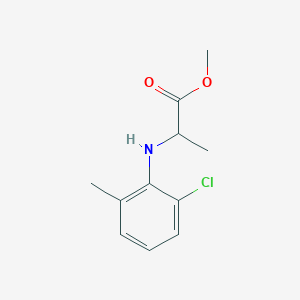
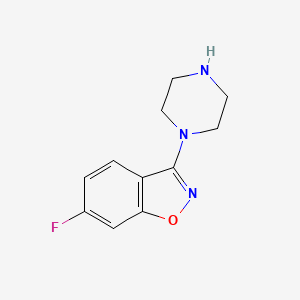
![2-propyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B8487306.png)
![2-Amino-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B8487318.png)
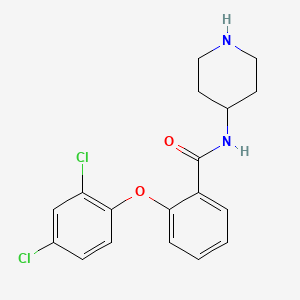
![(1R,5S)-(+)-4,4,6,6-Tetramethyl-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B8487333.png)
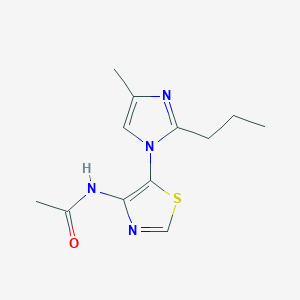
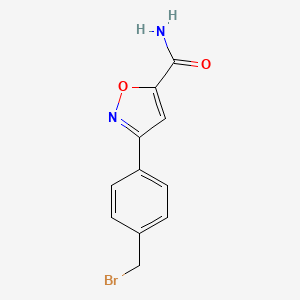
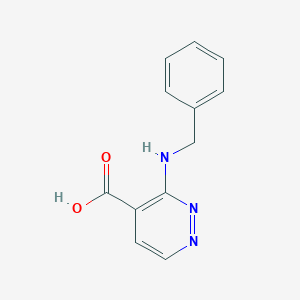
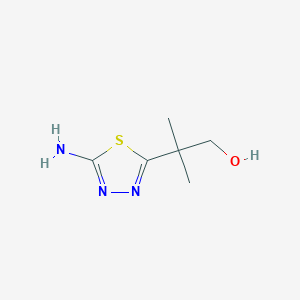
![3-[(Quinolin-2-ylmethyl)-amino]-propan-1-ol](/img/structure/B8487390.png)
![5-[3-(Amino)propylthio]imidazo[1,2-a]pyridine](/img/structure/B8487396.png)
